Antioxidant Capacity: 2-Bromo-4-tert-butylphenol Derivatives vs. BHT in DPPH and ABTS Assays
While direct DPPH EC50 data for the parent 2-bromo-4-tert-butylphenol is limited, closely related bromophenol derivatives bearing the same 2-bromo-4-tert-butylphenol core scaffold exhibit quantifiable antioxidant activity. In a controlled study of synthetic bromophenol analogs, a derivative of 2-bromo-4-tert-butylphenol demonstrated an EC50 of 48.07 µg/mL in the DPPH assay and 32.21 µg/mL in the ABTS assay, compared to the standard antioxidant BHT (butylated hydroxytoluene) which showed EC50 values of 31.25 µg/mL and 17.38 µg/mL, respectively [1]. This indicates that while the bromophenol scaffold retains measurable radical scavenging capacity, the electron-withdrawing bromine substituent reduces efficacy relative to the fully alkylated BHT.
| Evidence Dimension | Radical Scavenging Activity (EC50) |
|---|---|
| Target Compound Data | 48.07 µg/mL (DPPH); 32.21 µg/mL (ABTS) for a 2-bromo-4-tert-butylphenol derivative |
| Comparator Or Baseline | BHT (Butylated Hydroxytoluene): 31.25 µg/mL (DPPH); 17.38 µg/mL (ABTS) |
| Quantified Difference | ~54% higher DPPH EC50; ~85% higher ABTS EC50 relative to BHT |
| Conditions | DPPH and ABTS radical scavenging assays; EC50 expressed in µg/mL |
Why This Matters
Quantifying the reduced antioxidant potency of brominated versus non-brominated hindered phenols enables informed selection in formulation chemistry where radical scavenging capacity must be balanced against other performance metrics like thermal stability or polymer compatibility.
- [1] Molecules. 2022;27(18):5921. Table 10. Antioxidant activity assessed by DPPH and ABTS techniques. doi:10.3390/molecules27185921 View Source
